Luteína

Descripción general

Descripción

La luteína es un pigmento carotenoides natural que pertenece a la familia de las xantofilas. Se encuentra en diversas plantas, como las verduras de hoja verde oscura, las yemas de huevo y el maíz. La this compound es conocida por su vibrante color amarillo, que es responsable de dar a las frutas y verduras sus tonalidades características . En las plantas verdes, la this compound desempeña un papel crucial en la modulación de la energía lumínica y la protección contra el daño fotoinducido al actuar como un agente de extinción no fotoquímica . En los seres humanos, la this compound se concentra en la mácula de la retina, donde ayuda a proteger contra el estrés oxidativo y la luz de alta energía .

Aplicaciones Científicas De Investigación

La luteína tiene una amplia gama de aplicaciones de investigación científica en diversos campos:

Química:

- Utilizada como pigmento natural en las industrias alimentaria y cosmética .

- Se estudia por sus propiedades antioxidantes y su potencial para prevenir el daño oxidativo en diversos materiales .

Biología:

- Se investiga su papel en la fotosíntesis y la fotoprotección en las plantas .

- Se estudia su efecto sobre la salud celular y la protección contra el estrés oxidativo .

Medicina:

- Se investiga ampliamente su potencial para prevenir la degeneración macular asociada a la edad y otras enfermedades oculares .

- Se estudia por sus beneficios cognitivos y su potencial para mejorar la función cerebral .

- Se investiga su papel en la reducción del riesgo de enfermedades cardiovasculares mediante la modulación de los niveles de colesterol .

Industria:

Mecanismo De Acción

La luteína ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Reacciona con las especies de oxígeno reactivas, produciendo productos de degradación biológicamente activos que ayudan a proteger las células del daño oxidativo . En la retina, la this compound filtra la luz azul potencialmente fototóxica y la radiación cercana al ultravioleta, protegiendo así la mácula del daño inducido por la luz . La this compound también inhibe la peroxidación de los fosfolípidos de membrana y reduce la formación de lipofuscina, contribuyendo a sus efectos protectores .

Análisis Bioquímico

Biochemical Properties

Lutein interacts with various biomolecules within the body. It possesses additional hydroxyl groups, allowing it to react with oxygen more readily, facilitating its antioxidant function . This structure allows the quenching of singlet oxygen and scavenging of free radicals . The antioxidative power of lutein is attributed to its conjugated carbon double-bond system .

Cellular Effects

Lutein has significant effects on various types of cells and cellular processes. It is known to reduce oxidative stress and promote optimal cellular function . Lutein interferes with the process of free radical formation by binding with free radicals, eliminating their potential to bind to other structures . In addition, lutein and zeaxanthin may be protective against eye disease because they absorb damaging blue light that enters the eye .

Molecular Mechanism

Lutein exerts its effects at the molecular level through several mechanisms. Its distinctive light-absorbing properties are provided by the presence of the long chromophore of conjugated double bonds (polyene chain) . The polyene chain is susceptible to oxidative degradation by light or heat and is chemically unstable in acids . Lutein’s antioxidative power is attributed to its conjugated carbon double-bond system .

Temporal Effects in Laboratory Settings

Over time, the effects of lutein can change in laboratory settings. For instance, lutein supplementation has been shown to increase macular pigment concentration and improve visual function in some subjects

Dosage Effects in Animal Models

The effects of lutein can vary with different dosages in animal models. For instance, lutein supplementation of 0.72 and 1.44 mg/mL relieved visual fatigue and ameliorated turbidity symptoms of impaired crystalline lenses in rats . The effects at high doses and any potential toxic or adverse effects are still being studied.

Metabolic Pathways

Lutein is involved in several metabolic pathways. It is a part of the xanthophyll cycle, which is crucial for photosynthesis in plants . In addition, lutein may modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .

Transport and Distribution

Lutein is transported and distributed within cells and tissues through specific mechanisms. After absorption with fat, lutein is attached to the lipoprotein and then transported into the circulation. Subsequently, lutein reaches throughout the body and accumulates in the eye, especially in the retina .

Subcellular Localization

Lutein is localized within subcellular compartments. It accumulates within membranes due to its amphipathic structure . Its activity and localization are modulated by mTORC1-mediated phosphorylation, determining its subcellular localization in the cytoplasm or nucleus .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La luteína puede sintetizarse mediante diversos procesos químicos. Un método común implica la reacción de Wittig, en la que una sal de fosfonio reacciona con un aldehído para formar un sistema de dieno conjugado. Esto es seguido por una serie de reacciones, incluida la hidrogenación y la oxidación, para producir this compound . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza.

Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes naturales, como las flores de caléndula. El proceso implica cosechar las flores, secarlas y luego extraer la this compound utilizando disolventes como hexano o etanol. La this compound extraída se purifica posteriormente mediante técnicas de cristalización o cromatografía . Los avances en biotecnología también han llevado al desarrollo de métodos de producción basados en microalgas, que ofrecen mayores rendimientos y sostenibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La luteína sufre diversas reacciones químicas, incluidas la oxidación, la reducción y la esterificación. Las reacciones de oxidación pueden conducir a la formación de epóxidos y otros productos de degradación oxidativa . Las reacciones de reducción pueden convertir la this compound en sus derivados dihidro, mientras que las reacciones de esterificación pueden producir ésteres de this compound con ácidos grasos .

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Esterificación: Se utilizan ácidos grasos y catalizadores como el ácido sulfúrico o el ácido p-toluensulfónico en condiciones de reflujo.

Productos principales:

Oxidación: Epóxidos y otros productos de degradación oxidativa.

Reducción: Derivados dihidro de la this compound.

Esterificación: Ésteres de this compound con ácidos grasos.

Comparación Con Compuestos Similares

La luteína se compara a menudo con otros carotenoides, como la zeaxantina y el betacaroteno:

Zeaxantina:

- Similar a la this compound en estructura y función, pero difiere en la colocación de un doble enlace .

- Tanto la this compound como la zeaxantina se concentran en la mácula y juegan un papel en la protección contra la degeneración macular asociada a la edad .

Betacaroteno:

- Un precursor de la vitamina A y tiene una estructura diferente en comparación con la this compound .

- Mientras que el betacaroteno es principalmente conocido por su papel en la visión y la función inmunitaria, la this compound se centra más en la protección de la retina y la función cognitiva .

Singularidad de la this compound:

- La capacidad única de la this compound para filtrar la luz azul y su alta concentración en la mácula la hacen particularmente eficaz para proteger contra la degeneración macular asociada a la edad .

- Sus propiedades antioxidantes y su papel en la función cognitiva la distinguen aún más de otros carotenoides .

Compuestos similares:

- Zeaxantina

- Betacaroteno

- Licoperno

- Astaxantina

En conclusión, la this compound es un compuesto versátil y valioso con una amplia gama de aplicaciones en química, biología, medicina e industria. Sus propiedades únicas y mecanismos de acción la convierten en un importante objeto de investigación científica y producción industrial.

Propiedades

IUPAC Name |

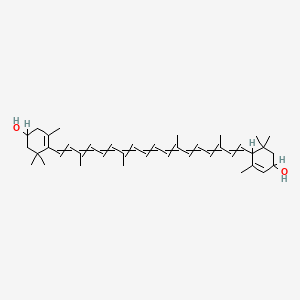

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPHJBAIARWVSC-RGZFRNHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Record name | LUTEIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046749 | |

| Record name | Lutein A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark, yellowish brown liquid, Solid | |

| Record name | LUTEIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation. | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

127-40-2 | |

| Record name | Lutein A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lutein A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 °C | |

| Record name | Lutein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00137 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lutein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lutein exert its protective effects in the retina?

A1: Lutein, along with zeaxanthin, accumulates in the macula of the eye, forming the macular pigment. This pigment acts as a blue light filter, protecting the retina from photo-oxidative damage. Additionally, lutein exhibits antioxidant properties, scavenging free radicals and protecting retinal cells from oxidative stress.

Q2: What are the downstream effects of lutein's antioxidant activity in neuronal cells?

A2: Research suggests that lutein's antioxidant properties can attenuate the production of inflammatory mediators in the brain, potentially contributing to its neuroprotective effects. Studies have also shown that lutein can regulate the expression of apoptosis-related genes in cancer cells, suggesting a potential role in cancer prevention.

Q3: What is the molecular formula and weight of lutein?

A3: Lutein has the molecular formula C40H56O2 and a molecular weight of 568.88 g/mol.

Q4: What are the key spectroscopic characteristics of lutein?

A4: Lutein exhibits maximum absorbance in the visible light spectrum, particularly in the blue region (around 445-475 nm), which contributes to its yellow color. This characteristic absorption spectrum is frequently utilized in analytical methods for the identification and quantification of lutein.

Q5: Can you elaborate on the compatibility and performance of lutein in different delivery systems?

A6: Studies have explored the use of various delivery vehicles for lutein, including fermented milk, nanoparticles based on soy protein hydrolysates, and mono-diglyceride oils. , , These systems aim to enhance lutein's solubility, stability, and bioavailability. For instance, mono-diglyceride oils have been shown to improve lymphatic lutein absorption compared to triglyceride oils.

Q6: What are some strategies to improve lutein's stability and bioavailability for use in formulations?

A7: Encapsulation technologies are frequently employed to protect lutein from degradation. Microencapsulation with maltodextrins and sucrose, for instance, has shown promise in enhancing lutein stability during storage. Additionally, the use of delivery systems like nanoparticles based on soy protein hydrolysates has demonstrated improved lutein stability and bioavailability.

Q7: What analytical techniques are commonly used for lutein analysis?

A15: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of lutein in various matrices, including food products, biological samples, and formulations. , UV-VIS spectrophotometry is another valuable tool for analyzing lutein content, particularly for assessing total carotenoid concentration.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.